Bis(tetramethylcyclopentadienyl)nickel(II)
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Overview
Description
Bis(tetramethylcyclopentadienyl)nickel(II): It is a green-black crystalline solid that is sensitive to air and moisture . This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(tetramethylcyclopentadienyl)nickel(II) can be synthesized through the reaction of nickel(II) chloride with tetramethylcyclopentadiene in the presence of a reducing agent such as sodium or potassium . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
NiCl2+2C9H13+2Na→Ni(C9H13)2+2NaCl
Industrial Production Methods: Industrial production methods for bis(tetramethylcyclopentadienyl)nickel(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: Bis(tetramethylcyclopentadienyl)nickel(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) or nickel(IV) complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands such as phosphines or carbonyls.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heat or light.
Major Products Formed:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(0) complexes.
Substitution: Various nickel complexes with different ligands.
Scientific Research Applications
Bis(tetramethylcyclopentadienyl)nickel(II) has numerous applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is used in the synthesis of nickel-containing materials with unique electronic and magnetic properties.
Biological Studies: It serves as a model compound for studying the behavior of nickel in biological systems.
Medicinal Chemistry: Research is ongoing to explore its potential use in developing nickel-based drugs.
Mechanism of Action
The mechanism of action of bis(tetramethylcyclopentadienyl)nickel(II) involves its ability to coordinate with various ligands and participate in electron transfer reactions. The nickel center can undergo oxidation and reduction, allowing it to act as a catalyst in various chemical processes. The tetramethylcyclopentadienyl ligands stabilize the nickel center and influence its reactivity.
Comparison with Similar Compounds
Nickelocene (bis(cyclopentadienyl)nickel(II)): Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Bis(methylcyclopentadienyl)nickel(II): Contains methylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)nickel(II): Contains ethylcyclopentadienyl ligands.
Uniqueness: Bis(tetramethylcyclopentadienyl)nickel(II) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide greater steric hindrance and electronic effects compared to other cyclopentadienyl derivatives. This results in distinct reactivity and stability, making it valuable for specific catalytic and material science applications .
Properties
CAS No. |
79019-60-6 |
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Molecular Formula |
C18H26Ni |
Molecular Weight |
301.1 g/mol |
IUPAC Name |
nickel(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C9H13.Ni/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2 |
InChI Key |
PPBIVTWBQQUEKM-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Ni] |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Ni+2] |
Origin of Product |
United States |
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